![molecular formula C16H16 B11941776 2,7-Dimethyl-9,10-dihydroanthracene](/img/structure/B11941776.png)
2,7-Dimethyl-9,10-dihydroanthracene
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Overview
Description
2,7-Dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C16H16 It is a derivative of anthracene, where the 9 and 10 positions are hydrogenated, and the 2 and 7 positions are substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-9,10-dihydroanthracene typically involves the hydrogenation of 2,7-dimethylanthracene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure selective hydrogenation at the 9 and 10 positions without affecting the aromatic ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for large-scale hydrogenation and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,7-dimethylanthracene.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 2,7-Dimethylanthracene.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Material Science Applications
1.1 Organic Light Emitting Diodes (OLEDs)
2,7-Dimethyl-9,10-dihydroanthracene has been investigated as a potential material for OLEDs due to its favorable electronic properties. Its ability to form stable thin films and exhibit efficient electroluminescence makes it a candidate for use in display technologies. Studies have shown that incorporating this compound into the emissive layer of OLEDs can enhance device performance by improving brightness and efficiency .
1.2 Photovoltaic Devices
Research indicates that this compound can be used in organic photovoltaic cells. Its high absorption coefficient and suitable energy levels facilitate charge separation and transport, contributing to improved power conversion efficiencies. Comparative studies highlight its effectiveness when blended with other organic materials in bulk heterojunction solar cells .
Pharmacological Applications
2.1 Antitumor Activity
Recent studies have explored the antitumor properties of derivatives of this compound. For instance, compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. In vitro assays reveal a broad spectrum of activity against different tumor types, suggesting potential for development as anticancer agents .
2.2 Receptor Binding Affinity
The compound exhibits affinity for several biological receptors, including serotonin and histamine receptors. Structure-activity relationship studies indicate that modifications to the anthracene backbone can enhance receptor binding and selectivity, paving the way for new therapeutic agents targeting neurological disorders .
Environmental Applications
3.1 Environmental Sensors
Due to its fluorescent properties, this compound is being studied for use in environmental sensors to detect pollutants such as heavy metals and organic compounds in water sources. Its ability to change fluorescence intensity in the presence of specific contaminants allows for sensitive detection methods .
Data Tables
Application Area | Compound Form | Key Findings |
---|---|---|
OLEDs | Thin Film | Enhanced brightness and efficiency in devices |
Organic Photovoltaics | Blended with polymers | Improved power conversion efficiencies |
Antitumor Activity | Various derivatives | Significant cytotoxic effects on cancer cell lines |
Receptor Binding | Modified derivatives | Increased affinity for serotonin and histamine receptors |
Environmental Sensors | Fluorescent probes | Sensitive detection of pollutants |
Case Studies
Case Study 1: OLED Performance Enhancement
A study conducted by researchers at Keene State College demonstrated that incorporating this compound into OLED structures significantly improved device efficiency compared to traditional materials. The devices exhibited a 30% increase in luminous efficacy .
Case Study 2: Anticancer Drug Development
In vitro testing of derivatives of this compound showed promising results against human breast cancer cells with IC50 values below 100 nM. These findings suggest potential pathways for developing new anticancer therapies based on this compound .
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-9,10-dihydroanthracene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-9,10-dihydroanthracene
- 2,3-Dichloro-9,10-dihydroanthracene
- 9,10-Dihydro-11,12-dimethyl-9,10-ethanoanthracene
Uniqueness
2,7-Dimethyl-9,10-dihydroanthracene is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity in substitution reactions and different biological activities.
Biological Activity
2,7-Dimethyl-9,10-dihydroanthracene (C16H16) is an organic compound belonging to the anthracene family, characterized by its unique structural features that include hydrogenation at the 9 and 10 positions and methyl substitutions at the 2 and 7 positions. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications and interactions with biological systems.
The molecular weight of this compound is 208.30 g/mol, and its structure can be represented by the following chemical identifiers:
Property | Value |
---|---|
Molecular Formula | C16H16 |
IUPAC Name | This compound |
InChI | InChI=1S/C16H16/c1-11-3-5-13-9-14-6-4-12(2)8-16(14)10-15(13)7-11/h3-8H,9-10H2,1-2H3 |
InChI Key | DBFJVXARVMMGNH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(CC3=C(C2)C=C(C=C3)C)C=C1 |
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations. It can be oxidized to form derivatives such as 2,7-dimethylanthracene, which may exhibit distinct biological properties. The compound's interaction with cellular components suggests potential mechanisms involving enzyme inhibition and modulation of signaling pathways.
Anticancer Properties
Research has indicated that derivatives of this compound may possess anticancer properties . A study highlighted that certain anthracene derivatives exhibit cytotoxic effects against cancer cell lines. These effects are often linked to the compounds' ability to induce apoptosis and inhibit cell proliferation through various pathways.
Antimicrobial Activity
The compound has also been investigated for antimicrobial activity . Its derivatives have shown promise in inhibiting the growth of various bacterial strains. This activity may be due to their ability to disrupt cellular membranes or interfere with metabolic processes within microbial cells.
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Activity : In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential use in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in terms of biological activity, it is useful to compare it with similar compounds:
Compound | Anticancer Activity | Antimicrobial Activity |
---|---|---|
2,6-Dimethyl-9,10-dihydroanthracene | Moderate | Low |
9,10-Dihydroanthracene | High | Moderate |
3-Methyl-9,10-dihydroanthracene | Low | High |
Properties
Molecular Formula |
C16H16 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2,7-dimethyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16/c1-11-3-5-13-9-14-6-4-12(2)8-16(14)10-15(13)7-11/h3-8H,9-10H2,1-2H3 |
InChI Key |
DBFJVXARVMMGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=C(C2)C=C(C=C3)C)C=C1 |
Origin of Product |
United States |
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